molecular formula C8H19N B1273125 (S)-1,5-Dimethylhexylamine CAS No. 70419-10-2

(S)-1,5-Dimethylhexylamine

Cat. No. B1273125
CAS RN: 70419-10-2
M. Wt: 129.24 g/mol
InChI Key: QNIVIMYXGGFTAK-QMMMGPOBSA-N
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Description

(S)-1,5-Dimethylhexylamine, also known as (S)-2-amino-1,5-dimethylhexane, is a chiral, aliphatic amine that is used in various scientific fields. It is a colorless liquid, with a boiling point of 166-168°C and a flash point of 54°C. It is also miscible with water, alcohols, and most organic solvents. Due to its unique structural and physical properties, (S)-1,5-Dimethylhexylamine is widely used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.

Scientific Research Applications

1. Analysis of Natural Constituents vs. Synthetic Chemicals

(S)-1,5-Dimethylhexylamine, also known as octodrine, has been investigated for its presence in sports and weight loss supplements. Studies have focused on determining whether this compound is a natural constituent of certain plants or a synthetic chemical. Research using gas chromatography/mass spectrometry (GC/MS) methods found that none of the tested Aconitum or Kigelia plant samples contained 1,5-Dimethylhexylamine. This indicated the synthetic origin of 1,5-Dimethylhexylamine in commercial products, as further suggested by the identification of synthetic byproducts in these supplements (Wang et al., 2018).

2. Pharmaceutical Reagents

(S)-1,5-Dimethylhexylamine has been studied as a reagent in pharmaceutical applications. For instance, research on 4-Dimethylamino-1,2-phenylenediamine explored its use as a photometric and qualitative reagent for selenium, forming a red compound with absorption in the visible region, indicating its potential in analytical chemistry (Demeyere & Hoste, 1962).

3. Central Nervous System Stimulant

Octodrine, or Dimethylhexylamine, has been examined for its role as a central nervous system stimulant, affecting dopamine and noradrenaline uptake. Originally developed as a nasal decongestant in the 1950s, its re-introduction in pre-workout and ‘fat-burner’ products has raised health implications and concerns over unregulated use (Catalani et al., 2018).

4. Biochemical and Biophysical Research

In biochemical and biophysical research, (S)-1,5-Dimethylhexylamine-related compounds have been used as enzyme inhibitors. For example, 6-heptyne-2,5-diamine, a close analogue, has been shown to be a potent inhibitor of mammalian ornithine decarboxylase, which is important in polyamine synthesis (Danzin et al., 1983).

properties

IUPAC Name

(2S)-6-methylheptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIVIMYXGGFTAK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,5-Dimethylhexylamine

CAS RN

70419-10-2
Record name (+)-1,5-Dimethylhexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70419-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octodrine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070419102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1,5-dimethylhexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTODRINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7H88R84F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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